N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c1-16(20(18,19)10-2-3-10)9-4-5-17(7-9)12-11(13)6-14-8-15-12/h6,8-10H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWRUUDGYXOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC=C2F)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Intermediate Synthesis
The pyrrolidine ring is synthesized via a cyclization reaction between 1,4-diaminobutane and a carbonyl precursor. In one approach, 1,4-diaminobutane reacts with ethyl glyoxylate under acidic conditions to form a pyrrolidin-3-ol intermediate, which is subsequently oxidized to pyrrolidin-3-one using Jones reagent (CrO₃/H₂SO₄). Reduction with sodium borohydride yields pyrrolidine-3-amine, which undergoes N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride to produce N-methylpyrrolidin-3-amine.
Fluoropyrimidine Ring Formation
The fluoropyrimidine moiety is introduced through nucleophilic aromatic substitution. 4-Chloropyrimidine is treated with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours, achieving 65–70% substitution. Alternatively, fluorination using xenon difluoride (XeF₂) in dichloromethane at room temperature improves regioselectivity, yielding 5-fluoropyrimidine with >85% purity. The fluorinated pyrimidine is then coupled to the pyrrolidine intermediate via a Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as a ligand, forming N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylamine.
Sulfonylation with Cyclopropanesulfonyl Chloride
The final step involves sulfonylation of the secondary amine with cyclopropanesulfonyl chloride. Reaction conditions typically employ triethylamine as a base in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The crude product is purified via recrystallization from ethanol/water, yielding the target compound with >95% purity.
Optimization of Reaction Conditions
Temperature and Catalytic Efficiency
The fluorination step is highly temperature-sensitive. Elevated temperatures (>130°C) promote decomposition, while temperatures <100°C result in incomplete substitution. A balance is achieved at 120°C with KF, yielding 70% conversion. Catalytic systems such as Pd(OAc)₂/Xantphos in the amination step reduce reaction times from 24 hours to 8 hours while maintaining 90% yield.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance fluorination kinetics but complicate purification. Switching to acetonitrile in the sulfonylation step reduces side-product formation by 15%.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates intermediates. Final recrystallization in ethanol/water (1:1) achieves pharmaceutical-grade purity.
Characterization and Analytical Validation
Table 1: Spectroscopic Data for this compound
Challenges in Synthesis
Cyclopropane Ring Stability
The cyclopropane sulfonamide group is prone to ring-opening under acidic or high-temperature conditions. Stabilizing the intermediate with buffered solutions (pH 6–7) during sulfonylation mitigates this issue.
Regioselectivity in Fluorination
Competing substitution at the 4- and 6-positions of the pyrimidine ring is addressed using bulky ligands (e.g., Xantphos), directing fluorine to the 5-position.
Industrial-Scale Production Considerations
Scaling the synthesis requires replacing column chromatography with continuous crystallization. Patent WO2014060112A1 highlights the use of flow chemistry for Pd-catalyzed aminations, reducing catalyst loading by 40%. Cost analysis indicates that switching from XeF₂ to KF lowers reagent expenses by $120/kg without compromising yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has shown promise as a lead compound in the development of new anticancer agents. Its structural features suggest potential interactions with enzymes involved in cancer pathways, such as dihydrofolate reductase and thymidylate synthase. These interactions could elucidate the compound's mechanisms of action and guide further therapeutic development.
Enzyme Inhibition Studies
The compound's unique functional groups allow it to serve as a valuable probe in biochemical assays aimed at studying enzyme inhibition mechanisms. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to target proteins, making them useful for investigating metabolic pathways in cancer and other diseases.
Drug Discovery and Development
Due to its structural similarity to established drugs like pemetrexed and methotrexate, this compound can be utilized as a building block in the synthesis of novel pharmacological agents. Its potential application in drug discovery is underscored by its ability to modulate biological activity through specific molecular interactions.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of various pyrrolidine derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that the compound exhibited selective toxicity against certain cancer types, suggesting its potential as an effective therapeutic agent.
Case Study 2: Mechanistic Insights into Enzyme Interactions
Research focused on the interaction of this compound with thymidylate synthase revealed that it acts as a competitive inhibitor. This finding supports the hypothesis that modifications to the pyrrolidine ring can enhance binding affinity and specificity for target enzymes involved in nucleotide synthesis, paving the way for further investigations into its clinical applications.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the pyrrolidine ring can enhance binding affinity and specificity. The cyclopropanesulfonamide group may contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related sulfonamides and fluoropyrimidine derivatives. Below is a detailed analysis:
Key Differences and Implications
Core Heterocycle: The target compound uses a pyrrolidine-fluoropyrimidine scaffold, whereas analogs in employ pyrazolo-pyrimidine fused with chromenone. Pyrazolo-pyrimidines are well-documented in kinase inhibitors (e.g., CDKs), but pyrrolidine-linked fluoropyrimidines may offer distinct binding kinetics due to reduced planarity .
Sulfonamide vs. Benzamide :
- The cyclopropane sulfonamide in the target compound provides rigidity and metabolic stability, whereas benzenesulfonamides () may enhance solubility but lack the steric constraints of cyclopropane. Benzamide derivatives (Example 53) prioritize lipophilicity, which could improve blood-brain barrier penetration .
Fluorination Patterns :
- Both the target and compounds use fluorine at the pyrimidine 5-position, a common strategy to block metabolism and improve target engagement. However, compounds include additional fluorophenyl groups, which may broaden target selectivity .
Synthetic Accessibility :
- The target compound’s cyclopropane sulfonamide requires specialized synthetic steps (e.g., cyclopropanation), while compounds rely on Suzuki-Miyaura couplings for boronic acid intermediates, a more standardized approach .
Biological Activity
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, summarizing key findings from various studies and highlighting its mechanisms of action.
- Molecular Formula : C10H15FN4O2S
- Molecular Weight : 274.3151 g/mol
- CAS Number : 2549004-13-7
- SMILES Notation : Fc1cncnc1N1CCC(C1)N(S(=O)(=O)C)C
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes that are critical for tumor growth.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies :
- Mechanistic Insights :
- Pharmacokinetics :
Case Studies
A notable case study involved the administration of this compound in combination with other chemotherapeutic agents. The combination therapy resulted in enhanced antitumor activity compared to monotherapy, indicating a potential synergistic effect .
Data Summary Table
| Study Type | Target Cells | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| In Vitro | L1210 Mouse Leukemia | <100 | Induction of apoptosis |
| Pharmacokinetics | Various | N/A | Favorable absorption |
| Combination Study | Various Tumor Models | N/A | Synergistic effects with other agents |
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide?
Answer:
The synthesis involves multi-step reactions, typically starting with fluoropyrimidine intermediates. Key steps include:
- Pyrrolidine functionalization: Use of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) to deprotonate and alkylate the pyrrolidine ring .
- Sulfonamide coupling: Reaction with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonamide group .
- Purification: Chromatography (e.g., silica gel or reverse-phase HPLC) and recrystallization (e.g., isopropanol/water mixtures) to isolate the target compound .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography: Resolves stereochemistry and confirms the cyclopropane-pyrrolidine conformation (e.g., single-crystal studies at 173 K with R factor <0.05) .
- NMR spectroscopy: ¹⁹F and ¹H NMR validate fluoropyrimidine substitution and methylcyclopropane geometry .
- HPLC-MS: Ensures purity (>98%) and monitors intermediates during synthesis .
Advanced: How can conflicting bioactivity data for sulfonamide derivatives be addressed?
Answer:
- Orthogonal assays: Validate target inhibition using biochemical (e.g., enzymatic assays) and cellular (e.g., reporter gene) methods to rule out off-target effects.
- Structural analysis: Compare X-ray structures of ligand-target complexes to identify binding mode discrepancies .
- Batch consistency: Ensure synthetic protocols yield identical stereoisomers, as impurities can skew activity .
Advanced: What structural modifications enhance the pharmacokinetic profile of pyrrolidine sulfonamides?
Answer:
- Cyclopropane optimization: Introduce electron-withdrawing groups to improve metabolic stability .
- Fluorine substitution: The 5-fluoropyrimidine group enhances membrane permeability and target affinity .
- Prodrug strategies: Esterify sulfonamide groups to increase oral bioavailability, followed by enzymatic hydrolysis in vivo .
Basic: How are reaction intermediates and byproducts controlled during synthesis?
Answer:
- In-process monitoring: Use LC-MS to detect intermediates (e.g., unreacted fluoropyrimidine or over-alkylated pyrrolidine) .
- Chiral resolution: Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers arising from pyrrolidine stereocenters .
- Thermodynamic control: Optimize reaction temperatures (e.g., −78°C for lithiation steps) to minimize side reactions .
Advanced: What role does the cyclopropane sulfonamide moiety play in target binding?
Answer:
- Conformational restriction: The cyclopropane enforces a rigid geometry, pre-organizing the molecule for optimal hydrophobic interactions in binding pockets .
- Hydrogen bonding: The sulfonamide oxygen atoms form critical hydrogen bonds with residues like Asp or Glu in enzyme active sites .
Basic: Which solvent systems are optimal for fluoropyrimidine coupling reactions?
Answer:
- Polar aprotic solvents: THF or dimethylformamide (DMF) enhance nucleophilicity of pyrrolidine intermediates .
- Low-temperature conditions: Reactions at −20°C to 0°C reduce fluoropyrimidine decomposition .
Advanced: How can computational methods predict target interactions for this compound?
Answer:
- Molecular docking: Use software like AutoDock Vina to model binding poses with targets (e.g., kinases or GPCRs) .
- Molecular dynamics (MD) simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
